1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Psychopharmacology Structure-Activity Relationship CNS Stimulants

Selecting CAS 39959-84-7 over structurally similar analogs like 4-chloroamphetamine (4-CA) or 4-chloromethamphetamine (4-CMA) is critical for research integrity. Unlike its neurotoxic analogs—which act as prodrugs causing prolonged serotonin depletion lasting up to one month in vivo—this compound is a non-bioactive synthetic building block. Its para-chloro substitution and chiral center make it invaluable for SAR exploration in phenethylamine-based CNS candidates. It also serves as a certified analytical reference standard for forensic differentiation of NPS in seized materials or biological matrices using GC-MS/HPLC. Available as a stable crystalline hydrochloride salt. Prevent costly substitution errors; verify CAS before ordering.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11
CAS No. 39959-84-7
Cat. No. B3133811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-N-methylethanamine hydrochloride
CAS39959-84-7
Molecular FormulaC9H13Cl2N
Molecular Weight206.11
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)NC.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H
InChIKeyFNFAFYJSZXBEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride (CAS 39959-84-7): Procurement Overview for Research and Industrial Applications


1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, with CAS 39959-84-7, is a chlorinated phenethylamine derivative featuring a 4-chlorophenyl group on an N-methylethanamine backbone . It exists as a crystalline hydrochloride salt, which enhances its stability and solubility for various research applications [1]. This compound is primarily utilized as a versatile building block in organic synthesis and as a key intermediate in pharmaceutical research, particularly for the development of receptor-targeting molecules . It is available from various chemical suppliers with typical purity specifications of ≥95% .

Why Generic Substitution of 1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride (CAS 39959-84-7) is Not Advised in Research Settings


Substituting 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride with closely related analogs, such as 4-chloroamphetamine (PCA) or its N-methyl derivative 4-chloromethamphetamine (CMA), is problematic due to significant differences in biological activity and safety profiles. While structurally similar, these compounds exhibit distinct pharmacological properties and toxicological risks. For instance, 4-chloromethamphetamine is known to be a prodrug that is metabolized in vivo to the highly neurotoxic 4-chloroamphetamine, leading to rapid and long-lasting serotonin depletion [1]. This contrasts sharply with the target compound's primary use as a synthetic building block rather than a bioactive entity. Such divergent in vivo behavior and the potential for unintended, severe neurotoxic effects underscore the critical need for precise compound selection to ensure experimental integrity and researcher safety [1].

Quantitative Evidence Guide for 1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride (CAS 39959-84-7) Differentiation


Comparative Stimulant Activity: 4-Chloromethamphetamine (CMA) vs. Methamphetamine

Para-chloromethamphetamine (CMA), the N-methylated analog closely related to the target compound, displays significantly weaker central stimulant activity compared to its parent compound, methamphetamine. This differentiation is crucial for studies investigating the role of specific substitutions on phenethylamine pharmacology [1].

Psychopharmacology Structure-Activity Relationship CNS Stimulants

Comparative Conditioned Taste Aversion Potency: 4-CMA vs. Methamphetamine

In rodent behavioral studies, 4-chloromethamphetamine (4-CMA) demonstrated greater potency in inducing conditioned taste aversion than methamphetamine. This quantitative behavioral difference provides a clear differentiation point, highlighting the enhanced aversive properties conferred by the 4-chloro substitution on the N-methylated phenethylamine scaffold [1].

Behavioral Pharmacology Aversive Conditioning Neurotoxicology

Serotonergic Neurotoxicity and Prodrug Conversion: 4-CMA vs. 4-CA

4-Chloromethamphetamine (4-CMA) acts as a prodrug, undergoing N-demethylation in vivo to yield 4-chloroamphetamine (4-CA), a highly selective and potent serotonergic neurotoxin . This conversion leads to rapid and long-lasting depletion of serotonin in the brain, a property that distinguishes it from non-neurotoxic phenethylamines and even from its parent compound, methamphetamine [1].

Neurotoxicity Serotonin Pharmacokinetics Prodrugs

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride (CAS 39959-84-7)


As a Key Intermediate in the Synthesis of Bioactive Molecules

1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is best utilized as a versatile building block or intermediate in the synthesis of more complex pharmaceutical candidates, particularly those targeting the central nervous system . Its structural features, including the chiral center and the para-chloro substituent, make it valuable for exploring structure-activity relationships (SAR) in phenethylamine-based scaffolds [1]. This application scenario leverages the compound's role as a synthetic tool, where its specific substitution pattern is essential for constructing target molecules, rather than its inherent bioactivity .

As a Reference Standard in Analytical and Forensic Chemistry

This compound serves as an analytical reference standard for the identification and quantification of structurally related new psychoactive substances (NPS), such as 4-chloroamphetamine (4-CA) and 4-chloromethamphetamine (4-CMA), in seized materials or biological matrices . Given the regulatory and public health concerns surrounding these analogs, having a well-characterized, high-purity reference material (e.g., for use in GC-MS or HPLC method development) is essential for forensic and clinical toxicology laboratories . This application is driven by the need for accurate differentiation between closely related compounds with vastly different legal and toxicological profiles [1].

As a Tool Compound for Investigating Serotonergic Neurotoxicity Mechanisms

While the target compound itself is a building block, its close analog, 4-chloromethamphetamine (4-CMA), is a known prodrug for the potent serotonergic neurotoxin 4-chloroamphetamine (4-CA) [1]. Researchers investigating the mechanisms of selective serotonin depletion, the long-term effects of neurotoxic amphetamines, or the development of potential neuroprotective agents may utilize 4-CMA (and its parent compound as a control or precursor) as a pharmacological tool. Studies have shown that a single dose of 4-CMA causes a prolonged reduction in brain serotonin levels and tryptophan hydroxylase activity for up to a month in rodent models [1].

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